Uric acid dihydrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
18276-10-3 |
|---|---|
Molecular Formula |
C5H8N4O5 |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
7,9-dihydro-3H-purine-2,6,8-trione;dihydrate |
InChI |
InChI=1S/C5H4N4O3.2H2O/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;;/h(H4,6,7,8,9,10,11,12);2*1H2 |
InChI Key |
OSFNTBWKQRIPCR-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O.O.O |
Origin of Product |
United States |
Uric Acid Dihydrate: Crystallographic Foundations and Structural Dynamics
Crystal Structure Determination and Refinement
The precise arrangement of atoms within the uric acid dihydrate crystal lattice has been a subject of investigation, employing both experimental and theoretical methodologies to unravel its structural intricacies.
Experimental Elucidation of this compound Crystal Lattice
Initial crystallographic studies of this compound revealed an orthorhombic crystal system. iucr.org However, further refinement has shown that the crystals are actually monoclinic, belonging to the space group P2₁/c, but they exhibit pseudo-orthorhombic twinning. uky.edu This twinning, along with disorder about a noncrystallographic twofold axis, explains the previously observed violations of systematic absences that suggested an orthorhombic space group. uky.edu
The crystal structure consists of layers of hydrogen-bonded uric acid molecules separated by layers of hydrogen-bonded water molecules. uky.eduresearchgate.net This layered arrangement is a key feature influencing the compound's properties and its relationship with the anhydrous form. uky.edu X-ray diffraction (XRD) and optical techniques are primary methods used to distinguish this compound from its anhydrous counterpart. nih.gov
Below is a data table summarizing the refined unit-cell dimensions for this compound at 120 K. uky.edu
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.237 (3) Å |
| b | 6.363 (4) Å |
| c | 17.449 (11) Å |
| β | 90.51 (1)° |
| Z (formula units per cell) | 4 |
Theoretical Approaches to this compound Crystal Structure
Theoretical calculations have become indispensable tools for complementing experimental data and providing deeper insights into the structure and behavior of crystalline materials, including this compound.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of uric acid and its related compounds, DFT calculations have been employed to study various properties, including the geometry of different tautomers and their vibrational frequencies. longdom.org While specific DFT studies focusing solely on the polymorphs of this compound are not extensively detailed in the provided search results, the methodology is widely applied to understand polymorphism in organic crystals. nih.govresearchgate.net DFT calculations can support experimental findings by predicting stable crystal structures and elucidating the hierarchies of intermolecular interactions, such as hydrogen bonding, that govern crystal packing. nih.gov
Ab initio molecular dynamics (AIMD) simulations provide a means to study the dynamic behavior of atoms and molecules from first principles, without the need for empirical parameters. nih.govnih.gov While direct AIMD simulations specifically targeting this compound interactions were not found in the search results, this technique is used to investigate interactions at the atomic level in similar systems, such as the interaction of urinary macromolecules with growing crystal surfaces. nih.govresearchgate.netacs.org Such simulations could, in principle, be applied to this compound to model its interactions with water molecules and other species, providing a dynamic picture of its structural stability and transformation processes.
Polymorphism and Phase Transition Dynamics of this compound
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. wikipedia.org this compound is a key player in the polymorphic landscape of uric acid.
This compound as a Metastable Crystalline Phase
This compound is recognized as a metastable crystalline phase of uric acid. rsc.orgmdpi.comresearchgate.net This means that while it can crystallize from solution, it is less thermodynamically stable than the anhydrous form and will, under certain conditions, transform into the more stable anhydrous uric acid. rsc.orgdntb.gov.ua This transformation is a critical aspect of its behavior in biological systems.
The transition from this compound to anhydrous uric acid is often a solution-mediated process. rsc.orgrsc.org The rate-limiting step in this transformation is typically the dissolution of the dihydrate phase. rsc.orgrsc.org Studies have shown that this conversion can occur within 48 hours at 37 °C in buffered solutions with a pH between 4.0 and 6.5. rsc.org The transformation can also be triggered by dehydration, where the release of water molecules leads to a direct transition to the anhydrous phase without intermediate hydration states. mdpi.comresearchgate.net The stability of this compound is temperature-dependent; its crystal structure is relatively stable up to 40 °C, above which the rapid release of water molecules initiates the phase transition. mdpi.comresearchgate.net
The formation of the metastable dihydrate phase can be an important initial step in the precipitation of uric acid from supersaturated solutions, in accordance with the Ostwald rule of stages. mdpi.comresearchgate.net This rule suggests that the least stable polymorph often crystallizes first. mdpi.com The subsequent irreversible dehydration to the stable anhydrous form is a key dynamic in processes like kidney stone formation. mdpi.comresearchgate.net
Solid-State Dehydration Kinetics of this compound to Anhydrous Uric Acid
The irreversible solid-state dehydration of this compound (UAD) to anhydrous uric acid (UA) has been analyzed using a combination of techniques, including powder X-ray diffraction, hot-stage light microscopy, differential scanning calorimetry, and thermogravimetric analysis. acs.org The kinetics of this transformation are influenced by intrinsic sample parameters such as crystal size and structure, as well as environmental conditions like temperature and humidity. acs.org
Mechanistic Models of this compound Dehydration
Mechanistic models derived from both isothermal and nonisothermal kinetic data suggest that the solid-state dehydration of UAD to UA follows a one-dimensional-phase boundary mechanism. acs.org This indicates that the dehydration process initiates at a specific interface and proceeds in a single direction. The transformation from UAD to UA occurs directly, without the formation of any other crystalline intermediate phases. acs.orgresearchgate.net
Anisotropy in this compound Dehydration Processes
The dehydration of UAD is a highly anisotropic process, a characteristic that is rationalized by its crystal structure and morphology. acs.org The water molecules in the UAD crystal structure are located in discrete layers, which facilitates their removal along specific crystallographic directions. researchgate.net This directional nature of water loss leads to the anisotropic behavior observed during dehydration.
Solution-Mediated Phase Transformations Involving this compound
In aqueous environments, the transformation of the metastable UAD to the more stable anhydrous form is a significant process. rsc.orgrsc.org Studies have shown that this solution-mediated phase transformation is sensitive to the chemical conditions of the solution, particularly pH. rsc.orgkisti.re.kr
In buffered solutions with a pH between 4.0 and 6.5 at 37°C, UAD completely transforms to UA within 48 hours. rsc.orgrsc.org This transformation proceeds without any detectable crystalline intermediates. rsc.orgrsc.org However, in solutions with a pH greater than 6.8, the transformation pathway shifts, leading to the formation of monosodium urate monohydrate instead of anhydrous uric acid. rsc.orgrsc.orgkisti.re.kr
Thermal Behavior and Phase Stability of this compound
The crystal structure of this compound is relatively stable up to 40°C. researchgate.net Above this temperature, a rapid release of water molecules occurs, leading to a direct transition to the anhydrous uric acid phase without any intermediate hydration states. researchgate.net Single crystals of UAD begin to lose their crystallinity at 30°C. mdpi.com The dehydration can also occur at lower temperatures in a dry atmosphere, and the rate of this process is dependent on the crystal size. mdpi.com For instance, a powder sample of UAD can almost completely dehydrate over the course of one year under dry, room temperature conditions. mdpi.com
Temperature-Induced Unit Cell Dynamics in this compound
The thermal behavior of this compound is notably anisotropic, meaning the crystal structure expands in some directions and contracts in others with increasing temperature. researchgate.netmdpi.com The maximum thermal expansion occurs along the a-axis, while the structure contracts along the b-axis. mdpi.com This anisotropic behavior is a result of shifts of chains of hydrogen-bonded uric acid molecules and the relaxation of π-stacking forces, which are the weakest intermolecular interactions in the structure. researchgate.netmdpi.com
The temperature dependence of the unit-cell parameters of UAD in the range of -173°C to 30°C can be described by the following equations mdpi.com:
| Unit Cell Parameter | Equation (T in °C) |
| a (Å) | 7.398 + 9.642 × 10⁻⁴ × T + 7.732 × 10⁻⁷ × T² |
| b (Å) | 6.337 – 2.838 × 10⁻⁴ × T + 6.337 × 10⁻⁷ × T² |
| c (Å) | 17.541 + 6.645 × 10⁻⁴ × T + 1.588 × 10⁻⁶ × T² |
| β (°) | 89.981 − 4.283 × 10⁻⁴ × T − 6.729 × 10⁻⁷ × T² |
| V (ų) | 822.25 + 10.25 × 10⁻³ × T + 8.0 × 10⁻⁵ × T² |
Mechanical Properties of this compound Crystals
The mechanical properties of uric acid crystals are significantly influenced by the presence of water in the crystal lattice. researchgate.net this compound exhibits greater plasticity compared to its anhydrous form. researchgate.net Nanoindentation experiments have shown that the force-displacement curves for UAD are smooth, and significant creep is observed during holding, which is indicative of its higher plasticity. researchgate.net In contrast, anhydrous uric acid is a relatively hard material, and its force-displacement curves show distinct "pop-ins," which signify the sudden yielding of the material under load. acs.org The incorporation of water molecules into the crystal structure of UAD is believed to facilitate plastic deformation, with the water molecules potentially acting as molecular lubricants. researchgate.net
Anhydrous Uric Acid vs. This compound Mechanical Property Comparisons
The mechanical properties of anhydrous uric acid (UA) and this compound (UAD) show significant differences, primarily due to the role of water molecules within the crystal lattice. mdpi.comacs.org The presence of water in UAD facilitates greater plasticity compared to the anhydrous form. researchgate.net Nanoindentation experiments reveal that UA is a substantially harder and more brittle material than UAD. acs.orgacs.org
The modulus of UA is approximately five times greater than that of UAD, while its hardness is about seventeen times greater. acs.org The water molecules in the UAD structure can act as molecular lubricants, facilitating slip during plastic deformation. researchgate.net This plasticizing effect of lattice water is a phenomenon observed in other molecular crystals as well. researchgate.net In contrast, the mechanical response in the more rigid UA crystals is highly anisotropic, and any dislocation movement is expected to create large discontinuities. acs.org
| Property | Anhydrous Uric Acid (UA) | This compound (UAD) | Reference |
|---|---|---|---|
| Modulus | 17.73 GPa | 3.49 GPa | acs.org |
| Hardness | 1.18 GPa | 0.07 GPa | acs.org |
| Plasticity | Low (Brittle) | High | acs.orgresearchgate.net |
Response of this compound to Uniaxial Stress
The responses of anhydrous uric acid (UA) and this compound (UAD) to uniaxial stress, as investigated by nanoindentation and atomic force microscopy, are markedly different. acs.orgacs.org UAD is significantly softer and exhibits substantial creep in response to indentation. acs.org The force-displacement curves for UAD are smooth, which suggests a much greater plasticity. researchgate.net
When subjected to uniaxial stress from nanoindentation, the UAD crystal deforms plastically. researchgate.net The water layers between the planes of uric acid molecules are thought to mediate this response, allowing the layers to slide past one another more easily than in the anhydrous form. mdpi.comresearchgate.net
In contrast, the loading curves for UA under similar stress conditions show distinct "pop-ins," which indicate the sudden yielding of the material. acs.org Post-indentation imaging of UA reveals slip planes in preferred crystallographic directions and the formation of oriented cracks at higher load forces, underscoring its brittle nature. acs.org UAD does not typically show such crack formation, further highlighting its softer, more plastic character. acs.org
Crystallization and Nucleation Mechanisms of Uric Acid Dihydrate
Supersaturation and Formation Thresholds of Uric Acid Dihydrate
Supersaturation is the primary thermodynamic driving force for the crystallization of this compound from a solution such as urine. It represents a state where the concentration of uric acid exceeds its equilibrium solubility, creating a metastable condition ripe for crystal formation. fairbanksurology.comuchicago.edu The degree of supersaturation is a critical factor, with higher levels increasing the probability and rate of nucleation and crystal growth. nih.gov
Role of Urine pH in this compound Supersaturation
Urine pH is arguably the most significant factor influencing the supersaturation of uric acid. nih.govne-urology.com Uric acid is a weak acid with a pKa of approximately 5.35 in urine. ne-urology.comnih.gov This means that at a pH below 5.35, the majority of the uric acid molecules will be in their less soluble, protonated form. Uric acid stones, which can be composed of the dihydrate form, typically form in acidic urine with a pH of 5.5 or less. nih.govne-urology.com As the pH of urine decreases, the concentration of the undissociated and less soluble uric acid increases, leading to a state of supersaturation even at normal total urate concentrations. nih.gov Conversely, as the urine pH increases above this pKa, uric acid dissociates into the much more soluble urate anion, reducing supersaturation and the risk of crystallization. ne-urology.com For instance, in a urine sample containing 800 mg of uric acid, approximately 600 mg will be in the undissociated, less soluble form at a pH of 5.0, whereas at a pH of 6.5, this amount drops to about 100 mg. ne-urology.com
The following table illustrates the relationship between urine pH and the predominant form of uric acid, highlighting the conditions that favor supersaturation of the less soluble uric acid.
| Urine pH | Predominant Form | Solubility | Propensity for Supersaturation |
| < 5.35 | Uric Acid (Undissociated) | Low | High |
| > 5.35 | Urate (Ionized) | High | Low |
Impact of Urate Concentration on this compound Supersaturation
The table below summarizes the key factors that influence the supersaturation of this compound in urine.
| Factor | Influence on Supersaturation | Mechanism |
| Low Urine pH (≤ 5.5) | Increases | Promotes the formation of the less soluble, undissociated form of uric acid. ne-urology.comnih.gov |
| High Urate Concentration | Increases | Raises the total amount of solute available to crystallize. nih.gov |
| Low Urine Volume | Increases | Concentrates the urinary solutes, including uric acid. nih.gov |
Nucleation Pathways of this compound Crystals
Once a state of supersaturation is achieved, the formation of a solid crystalline phase from the solution requires the initial step of nucleation. This process involves the formation of small, stable clusters of molecules (nuclei) that can then grow into macroscopic crystals. Nucleation can occur through two primary pathways: homogeneous and heterogeneous.
Homogeneous Nucleation of this compound
Homogeneous nucleation occurs spontaneously from a supersaturated solution without the influence of any foreign particles or surfaces. researchgate.net This process requires a significantly high level of supersaturation to overcome the energy barrier for the formation of a new phase. researchgate.net In the context of this compound, homogeneous nucleation would involve the self-assembly of uric acid and water molecules into a stable crystalline lattice directly from the urine. While theoretically possible, achieving the high degree of supersaturation necessary for homogeneous nucleation in a complex biological fluid like urine is considered less common than heterogeneous nucleation. wjgnet.com The rate of homogeneous nucleation is generally considered to be negligible at typical urinary supersaturation levels. wjgnet.com
Heterogeneous Nucleation of this compound
Heterogeneous nucleation is the more predominant pathway for crystal formation in physiological systems, as it can occur at lower levels of supersaturation. researchgate.net This process is initiated on the surface of pre-existing solid materials, which act as templates or "nidi" for crystallization. ebm-journal.org In the urinary tract, various substances can serve as sites for the heterogeneous nucleation of this compound. These can include other crystals, such as calcium oxalate (B1200264) or monosodium urate, as well as cellular debris or casts. researchgate.net The presence of these surfaces reduces the energy barrier for nucleation, facilitating the formation of this compound crystals at supersaturation levels that would not be sufficient for homogeneous nucleation. researchgate.net For example, it has been demonstrated that monosodium urate crystals can act as seeds for the heterogeneous nucleation of calcium oxalate and calcium phosphate (B84403) crystals, and it is plausible that a similar mechanism exists for this compound on other crystalline surfaces. nih.gov
Kinetics of this compound Nucleation
The kinetics of this compound nucleation and crystallization describe the rate at which these processes occur. Studies have investigated the kinetics of uric acid crystallization, providing insights into the factors that influence the speed of crystal formation and growth. The mineralization rate of uric acid has been shown to follow a second-order equation with respect to relative supersaturation, indicating a surface-controlled crystal growth mechanism. nih.gov
One study determined the enthalpy and kinetic constants for the crystallization of this compound in an aqueous solution with a constant ionic strength. The findings are summarized in the table below.
| Temperature (°C) | Enthalpy of Crystallization (ΔHcr) (kJ mol⁻¹) | Kinetic Constant (kg) (m⁴ s⁻¹ mol⁻¹) |
| 25 | -47.3 ± 0.9 | 2.0 x 10⁻⁸ |
| 37 | -46.2 ± 1.4 | 9.6 x 10⁻⁸ |
Data from a study on the kinetics of crystallization of this compound in aqueous solution. researchgate.net
Crystal Growth Mechanisms of this compound
The growth of existing this compound (UAD) crystals from a supersaturated solution is a critical step in the formation of larger crystalline bodies. This process follows nucleation and is governed by several complex mechanisms, primarily involving the integration of uric acid molecules onto the crystal's surface.
Experimental evidence strongly indicates that the crystal growth of uric acid is a surface-controlled process. nih.gov This mechanism implies that the rate-limiting step is the incorporation of solute molecules into the crystal lattice at the solid-liquid interface, rather than the transport of these molecules from the bulk solution to the crystal surface (diffusion-controlled).
The rate at which this compound crystals grow is not constant but is influenced by a variety of chemical and physical factors. Supersaturation is a primary driving force, with crystal propagation increasing as the concentration of uric acid rises. nih.gov Beyond this fundamental requirement, several other substances and conditions can either promote or inhibit the growth rate.
Inhibitors: Certain molecules can adsorb to the crystal surfaces, blocking active growth sites and thereby slowing or halting further crystallization.
Methylxanthines: Theobromine, a natural dimethylxanthine, has been identified as an inhibitor of both the nucleation and crystal growth of uric acid. nih.govnih.gov Studies have shown that in the presence of theobromine, uric acid crystals that form are noticeably thinner. nih.gov 7-methylxanthine (B127787) has also been shown to be a potent inhibitor of urate crystallization. mdpi.com
Dyes: Methylene blue and Bismarck brown have been described as inhibitors of monosodium urate crystal growth. mdpi.com
Biomolecules: While some studies on specific glycosaminoglycans have shown inhibitory effects on uric acid crystallization, others have found that urinary glycoproteins like osteopontin (B1167477) and nephrocalcin have no significant effect on the binding and growth process. nih.gov
Promoters: Conversely, some factors can accelerate crystal growth.
Biological Fluids: Synovial fluid from individuals with gout has been shown to promote the crystallization of monosodium urate in vitro, suggesting the presence of specific promoting factors that are not present in the synovial fluid of healthy individuals. nih.gov This effect appears to be independent of the baseline uric acid concentration in the fluid. nih.gov
Proteins: Certain proteins, such as albumin, can have a dual role. Under some conditions, albumin can inhibit crystallization, but under others, particularly at higher concentrations of certain inhibitors like 7-methylxanthine, it may slightly promote it. mdpi.com
The table below summarizes key factors that modulate the growth rate of uric acid crystals.
| Factor Category | Specific Factor | Effect on Growth Rate | Reference |
| Concentration | Uric Acid Supersaturation | Promoter | nih.gov |
| Inhibitors | Theobromine | Inhibitor | nih.govnih.gov |
| 7-methylxanthine | Inhibitor | mdpi.com | |
| Promoters | Gouty Synovial Fluid | Promoter | nih.gov |
| Biomolecules | Albumin | Variable (Inhibitor/Promoter) | mdpi.com |
This compound crystals exhibit distinct morphologies that can be identified through microscopic analysis. The specific shape and growth patterns are valuable indicators of the physicochemical conditions present during their formation.
Commonly observed morphologies for UAD include polychromatic diamond-shaped and hexagonal crystals. researchgate.net These forms are characteristic of the dihydrate phase and can help distinguish it from the anhydrous forms of uric acid, which more typically present as rectangular or barrel-shaped crystals. researchgate.netrenalfellow.org The growth can be non-uniform, with new crystals sometimes initiating on the surface of an existing crystal, leading to the formation of aggregates. researchgate.net The crystal habit is also dependent on the level of supersaturation; at lower supersaturations, certain crystallographic faces may develop more prominently than others. uniupo.it
Influence of Environmental Factors on this compound Crystallization
The formation and stability of this compound are highly sensitive to the surrounding environmental conditions, particularly pH and temperature. These factors can dictate not only whether UAD will form but also its persistence and potential transformation into other crystalline phases.
The pH of the solution is a critical determinant for the crystallization of all uric acid forms. Uric acid is a weak acid with a pKa around 5.3-5.5. ne-urology.comnih.gov this compound crystals, along with other protonated forms, preferentially form in acidic environments.
Acidic pH (< 5.5): In this range, the majority of uric acid exists in its less soluble, undissociated form, creating the necessary supersaturation for crystallization to occur. ne-urology.commicrobiologyinfo.combiron.com The formation of UAD crystals is primarily dependent on this low urine pH. nih.gov
Neutral to Alkaline pH (> 6.5): As the pH increases, uric acid deprotonates to form the much more soluble urate anion. This significantly increases the solubility of uric acid, thereby inhibiting the formation of UAD crystals. microbiologyinfo.com In fact, alkalinization of urine is a therapeutic strategy used to dissolve uric acid stones. researchgate.net
Furthermore, pH influences the stability and transformation of UAD. Studies have shown that metastable UAD will transform into the more stable anhydrous uric acid (UA) in buffered solutions with a pH between 4.0 and 6.5. researchgate.net
The following table outlines the state of uric acid and its dihydrate form at different pH ranges.
| pH Range | Predominant Species | This compound (UAD) Formation | Reference |
| < 5.5 | Undissociated Uric Acid | Favorable | microbiologyinfo.combiron.comnih.gov |
| 5.5 - 6.5 | Mix of Uric Acid and Urate | Less Favorable; UAD transforms to UA | researchgate.net |
| > 6.5 | Soluble Urate Anion | Unfavorable | researchgate.netmicrobiologyinfo.com |
Temperature plays a significant role in both the kinetics of UAD crystallization and its phase stability. The solubility of uric acid and its salts is temperature-dependent, generally decreasing at lower temperatures, which can promote crystallization. mdpi.com
Kinetic studies of UAD crystallization have been conducted at physiological temperatures (25°C and 37°C). The enthalpy of crystallization was determined to be -47.3 ± 0.9 kJ/mol at 25°C and -46.2 ± 1.4 kJ/mol at 37°C. researchgate.netosti.gov The kinetic constant for crystal growth was found to increase significantly with temperature, from 2.0 x 10⁻⁸ m⁴ s⁻¹ mol⁻¹ at 25°C to 9.6 x 10⁻⁸ m⁴ s⁻¹ mol⁻¹ at 37°C, indicating a faster growth rate at body temperature. researchgate.netosti.gov
UAD is a metastable phase, and its stability is highly sensitive to temperature. The crystal structure of UAD is relatively stable up to 40°C (104°F). mdpi.com Above this temperature, a rapid release of its water molecules occurs, leading to a direct and irreversible transformation into the anhydrous uric acid phase without any intermediate hydration states. mdpi.com This dehydration can also occur at lower temperatures in a dry atmosphere, although at a much slower rate. mdpi.com
| Temperature | Stability/Process | Kinetic/Thermodynamic Data | Reference |
| 25°C (77°F) | Crystal Growth | ΔHcr = -47.3 kJ/mol; kg = 2.0 x 10⁻⁸ m⁴ s⁻¹ mol⁻¹ | researchgate.netosti.gov |
| 37°C (98.6°F) | Crystal Growth | ΔHcr = -46.2 kJ/mol; kg = 9.6 x 10⁻⁸ m⁴ s⁻¹ mol⁻¹ | researchgate.netosti.gov |
| ≤ 40°C (104°F) | Relatively Stable | - | mdpi.com |
| > 40°C (104°F) | Rapid Dehydration | Transforms to Anhydrous Uric Acid | mdpi.com |
Role of Ionic Strength and Specific Ions in this compound Crystallization
The crystallization of this compound is significantly influenced by the surrounding solution's ionic strength and the presence of specific ions. The ionic strength of a solution, a measure of the total concentration of ions, can affect the solubility of uric acid and its salts. The solubility product of monosodium urate, for instance, has been shown to increase with rising ionic strength. researchgate.net The formation of this compound crystals is primarily dependent on low urine pH, while amorphous urate crystals are more related to high urinary urate concentrations. nih.gov In environments with low ionic strength, the precipitation of ammonium (B1175870) acid urate may be favored. nih.gov
Alkali Metal Ion Effects on Urate Crystallization
Alkali metal ions, particularly sodium (Na⁺) and potassium (K⁺), play distinct roles in the crystallization of this compound (UAD). rsc.org While the presence of these ions does not alter the fundamental crystal structure of UAD, they significantly impact the crystal morphology and growth kinetics. rsc.org
Studies have shown that in the presence of sodium ions, UAD tends to form long, rod-like crystals. rsc.org Conversely, potassium ions promote the development of hierarchical, more complex crystal structures. rsc.org These morphological differences are a result of the ions' influence on the crystal's growth along specific crystallographic axes. Single-crystal growth experiments have revealed that Na⁺ inhibits growth along the nih.gov and nih.gov axes. In contrast, K⁺ promotes growth along the nih.gov axis while suppressing it along the nih.gov axis. rsc.org
At the microscopic level, atomic force microscopy has indicated that Na⁺ inhibits crystal growth through a mechanism known as "kink blocking." On the other hand, K⁺ appears to promote crystal growth by inducing a "rough growth" pattern. rsc.org Elevated concentrations of sodium ions have been shown to reduce urate solubility and are crucial for the nucleation of monosodium urate crystals, with a greater number of crystals forming as sodium ion concentration increases. nih.gov
| Alkali Metal Ion | Effect on UAD Crystal Morphology | Influence on Crystal Growth Axes | Proposed Growth Mechanism |
|---|---|---|---|
| Sodium (Na⁺) | Promotes long, rod-like crystals | Inhibits growth along nih.gov and nih.gov | Kink blocking |
| Potassium (K⁺) | Promotes hierarchical crystals | Promotes growth along nih.gov, suppresses along nih.gov | Rough growth |
Specific Cation Interactions with Urate Anions
Under physiologic conditions, uric acid exists predominantly as the deprotonated urate anion. derangedphysiology.comnih.gov The interaction between this anion and various cations is a critical factor in the nucleation and crystallization process. The urate anion is the end product of purine (B94841) metabolism and is not very water-soluble, giving it a tendency to crystallize at physiological pH. nih.gov In the kidney, the transport and reabsorption of the urate anion are mediated by specific transporters, such as URAT1, which is a member of the organic anion transporter (OAT) family. nih.govacs.org The interaction of cations with the urate anion can modulate its local concentration and thermodynamic activity, thereby influencing the supersaturation required for crystal nucleation. The presence of specific cations can either stabilize the urate in solution or promote its aggregation into crystal nuclei.
Humidity Effects on this compound Dehydration and Crystallization
Humidity, or the amount of water vapor in the atmosphere, is a critical environmental factor affecting the stability and transformation of this compound (UAD). UAD is a metastable phase that can irreversibly dehydrate to form the more thermodynamically stable anhydrous uric acid (UA). mdpi.comcascadefootandankle.com This dehydration process is highly anisotropic, meaning it proceeds at different rates along different crystal axes, and appears to occur directly without the formation of other crystalline intermediates. mdpi.com
The kinetics of this dehydration are strongly dependent on the relative humidity (RH). Increasing relative humidity generally decreases the rate of dehydration up to a certain point. mdpi.com This is because the presence of water vapor in the environment can stabilize the hydrate (B1144303) structure. However, beyond a specific humidity level, a different mechanism is activated. At higher humidity, the transformation from UAD to UA is significantly accelerated due to a dissolution-recrystallization process. mdpi.com In this scenario, the higher water content facilitates the dissolution of the UAD surface, followed by the rapid precipitation of the more stable anhydrous form.
High humidity can also contribute to dehydration of the body, which reduces the ability to flush out uric acid and can increase the risk of crystallization. houstonfootandankle.comresearchgate.net Conversely, low humidity may also contribute to bodily dehydration through evaporative fluid loss. nih.gov The combination of high temperature and low humidity has been associated with the greatest risk of gout attacks, a condition caused by uric acid crystallization. nih.gov
| Relative Humidity (RH) Level | Effect on Dehydration Kinetics | Dominant Transformation Mechanism |
|---|---|---|
| Low to Moderate | Decreased dehydration rate | Solid-state phase boundary mechanism |
| High | Significantly accelerated dehydration rate | Dissolution-recrystallization |
Dissolution Dynamics of Uric Acid Dihydrate
Kinetics of Uric Acid Dihydrate Dissolution
The kinetics of UAD dissolution describe the rate and mechanism by which the solid crystal lattice breaks down and its constituent molecules disperse into a solvent.
Studies on the dissolution of uric acid crystals in undersaturated solutions indicate that the process is rapid and primarily controlled by diffusion. nih.gov This suggests that the rate-limiting step is not the detachment of molecules from the crystal surface itself, but rather the transport of the dissolved uric acid molecules away from the solid-liquid interface into the bulk solution. nih.gov The process is governed by the movement of the electrolyte through the hydrodynamic boundary layer at the crystal's surface. nih.gov This diffusion-controlled mechanism is distinct from surface-controlled processes, which are often observed in the reverse process of crystal growth. nih.gov The dissolution of UAD has been identified as the rate-limiting step in its solution-mediated phase transformation to the more stable anhydrous uric acid form. rsc.org
Thermodynamics of this compound Dissolution
Thermodynamic parameters provide quantitative information about the energy changes and equilibrium state associated with the dissolution of UAD.
The enthalpy of dissolution (ΔrH) is the heat absorbed or released when a substance dissolves. Calorimetric measurements have been used to determine this value for this compound in buffer solutions. The dissolution process for UAD is endothermic, meaning it absorbs heat from the surroundings. The specific reaction and its associated enthalpy change are:
H₂U·2H₂O(s) → H⁺(aq) + HU⁻(aq) + 2H₂O(aq), with a ΔrH = (64.5 ± 0.2) kJmol⁻¹ researchgate.net
This value was found to be largely independent of pH (in the range of 7.2–8.9), temperature (25–37°C), and ionic strength. researchgate.net The positive value confirms the endothermic nature of the dissolution.
The solubility of a substance at equilibrium is quantified by its solubility equilibrium constant. For this compound, the solubility can be described by its pKs value, which is the negative logarithm of the solubility product. The pKs for this compound has been reported as 3.21. murdoch.edu.au This constant is essential for calculating the total solubility of uric acid at a given pH. murdoch.edu.au this compound is considered a metastable phase, and its higher solubility compared to the anhydrous form is a driving force for its eventual transformation into the more stable anhydrous crystal. mdpi.comacs.org
| Thermodynamic Parameter | Value | Notes |
|---|---|---|
| Enthalpy of Dissolution (ΔrH) | 64.5 ± 0.2 kJ/mol | Indicates an endothermic process. researchgate.net |
| Solubility Constant (pKs) | 3.21 | Used to calculate solubility at equilibrium. murdoch.edu.au |
Factors Modulating this compound Dissolution Rates
Several environmental factors can significantly influence the rate at which this compound dissolves.
The most critical factor is the pH of the solution. researchgate.netnih.gov Uric acid is a weak acid, and its solubility dramatically increases as the pH rises above its pKa value (approximately 5.5). nih.govlongdom.org In more alkaline environments (pH > 6.5), the insoluble uric acid is converted into the much more soluble urate anion, which promotes the dissolution of the solid phase. nih.govnih.govmdpi.com This principle is the basis for dissolution therapy of uric acid stones, which uses alkalizing agents like potassium citrate (B86180) or sodium bicarbonate to raise urine pH. mdpi.comnih.gov
Temperature also plays a role, with the solubility of uric acid and its salts generally increasing in hotter water compared to cold. acs.orgwikipedia.org The concentration of other ions in the solution, such as sodium, can also affect urate solubility and thus modulate dissolution rates. nih.gov Finally, the degree of undersaturation of the solution is a primary driving force; a lower concentration of uric acid in the bulk solution relative to its saturation point will lead to a faster dissolution rate. nih.govnih.gov
| Modulating Factor | Effect on Dissolution Rate | Mechanism |
|---|---|---|
| pH | Increases with rising pH | Conversion of insoluble uric acid to the highly soluble urate anion. nih.govnih.gov |
| Temperature | Increases with rising temperature | General increase in the solubility of uric acid and its salts at higher temperatures. wikipedia.org |
| Ion Concentration | Can be influenced by specific ions (e.g., sodium) | Affects the overall solubility of urate in the solution. nih.gov |
| Degree of Undersaturation | Increases with greater undersaturation | Provides a larger concentration gradient, which is the driving force for dissolution. nih.gov |
pH Dependence of this compound Solubility
The pH of the aqueous medium is a primary determinant of the solubility and stability of this compound. Uric acid is a weak diprotic acid with a pKa1 value of approximately 5.4 to 5.6 at physiological temperatures. smolecule.com This means that the speciation of uric acid—the equilibrium between the protonated, sparingly soluble uric acid molecule and the more soluble urate anion—is highly sensitive to pH changes around this value. nih.govquora.com
The dissolution of UAD is often a precursor to its transformation into other crystalline forms, a process that is also governed by pH. rsc.org In buffered aqueous solutions at 37°C within a pH range of 4.0 to 6.5, UAD undergoes a solution-mediated transformation to the more thermodynamically stable anhydrous uric acid (UA). smolecule.comrsc.org This conversion process, which involves the dissolution of UAD and subsequent recrystallization as UA, typically reaches completion within 48 hours. smolecule.com
However, if the pH of the solution rises above 6.8, the dissolution and transformation pathway changes significantly. smolecule.comrsc.org In these more alkaline conditions, the dominant transformation product is monosodium urate monohydrate, reflecting the higher concentration of urate ions available to combine with cations like sodium. smolecule.comrsc.org
Table 1: pH-Dependent Transformation of this compound at 37°C This table is interactive. Click on the headers to sort the data.
| pH Range | Predominant Process | Final Crystalline Phase | Reference |
|---|---|---|---|
| 4.0 - 6.5 | Solution-mediated transformation | Anhydrous Uric Acid (UA) | smolecule.comrsc.org |
Influence of Temperature on this compound Dissolution
Temperature plays a dual role in the dissolution dynamics of this compound, affecting both its solubility and its physical stability. Generally, the solubility of uric acid and its salts increases with temperature. wikipedia.org However, UAD itself is a metastable hydrate (B1144303), and its stability is highly sensitive to thermal conditions. researchgate.net
Research has shown that UAD is relatively stable up to 40°C. researchgate.net Above this temperature, it undergoes rapid dehydration, releasing its water molecules to transform directly into the anhydrous uricite phase without forming intermediate hydration states. researchgate.net Single crystals of UAD may begin to lose their crystallinity at temperatures as low as 30°C. mdpi.com These phase transitions are particularly relevant as they occur within the range of physiological temperatures. mdpi.com The kinetics of dissolution for uric acid crystals have been studied between 15°C and 45°C, with the activation energy for dissolution determined to be 13.1 ± 2.6 kJ/mole, a value consistent with a diffusion-controlled process. nih.gov
Conversely, a decrease in temperature can reduce solubility and promote crystallization. In vitro studies on urate solutions have demonstrated that a temperature reduction from 37°C to 35°C is sufficient to significantly lower the solubility point of urate. nih.gov The crystallization of UAD is specifically promoted by lower temperatures, although the resulting crystals are thermodynamically unstable and will eventually transform into the anhydrous form. acs.org
Table 2: Temperature Effects on this compound This table is interactive. Click on the headers to sort the data.
| Temperature | Effect on this compound (UAD) | Observation | Reference |
|---|---|---|---|
| 15°C - 45°C | Dissolution Kinetics | Dissolution appears to be a diffusion-controlled process. | nih.gov |
| > 30°C | Stability | Single crystals begin to lose crystallinity. | mdpi.com |
| 35°C (from 37°C) | Solubility | Reduces the solubility point of urate. | nih.gov |
Impact of Ionic Strength and Solution Composition on this compound Dissolution
It has been noted that solutions of sodium chloride at physiological ionic strength can actually stabilize the metastable dihydrate form of uric acid. smolecule.com This stabilization effect may explain why UAD can form in biological systems despite the greater thermodynamic stability of the anhydrous form. smolecule.com In general, an increase in the ionic strength of an aqueous solution tends to increase the solubility of electrolytes, including uric acid. researchgate.net
Advanced Analytical Methodologies for Uric Acid Dihydrate Characterization
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and vibrational modes of Uric Acid Dihydrate. These techniques provide a molecular fingerprint, allowing for its identification and differentiation from its anhydrous counterpart.
Fourier Transform Infrared (FT-IR) Spectroscopy for this compound Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and molecular vibrations within a sample. In the analysis of this compound, FT-IR is particularly useful for confirming the presence of water molecules of hydration. mdpi.comnih.gov
The most telling feature in the FT-IR spectrum of this compound is the presence of broad absorption bands in the region of 3200–3500 cm⁻¹. mdpi.comresearchgate.net These bands are characteristic of the O-H stretching vibrations of the water molecules integrated into the crystal lattice. mdpi.com This feature provides a clear distinction from the spectrum of anhydrous uric acid. mdpi.com
In addition to the water bands, the spectrum exhibits peaks characteristic of the urate molecule itself. Key vibrations include the C=O stretching vibration, typically observed around 1650 cm⁻¹, and the C-N stretching vibration, which appears near 1430 cm⁻¹. mdpi.com Other identifiable peaks for the uric acid molecule can be found at approximately 1675, 1590, 780, 750, and 710 cm⁻¹. researchgate.net The analysis of these specific absorption bands allows for the definitive identification of the compound as this compound. nih.gov
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3200–3500 (broad) | O-H stretching of water molecules |
| ~1675 | C=O stretching |
| ~1650 | C=O stretching |
| ~1590 | Ring vibrations |
| ~1430 | C-N stretching |
| ~780 | Ring vibrations |
| ~750 | Ring vibrations |
| ~710 | Ring vibrations |
Raman Spectroscopy of this compound
Raman spectroscopy, a complementary vibrational spectroscopy technique, is also highly effective for the characterization of urates, including this compound. academie-sciences.fr It is particularly sensitive to the vibrations of the purine (B94841) ring structure. The varying intensities and shifts in the Raman bands can serve as spectral markers to differentiate between anhydrous uric acid, this compound, and other urate salts. academie-sciences.fr
The Raman spectrum of the uric acid moiety shows a number of characteristic peaks. An intense and sharp band located at approximately 624-627 cm⁻¹ is a hallmark of the purine ring breathing mode. nih.govresearchgate.net Other significant bands are related to skeletal ring deformations and vibrations of specific functional groups. nih.gov Although the spectra of anhydrous and dihydrate forms are very similar, subtle shifts and intensity changes, particularly in the regions associated with ring vibrations, can be used for differentiation. researchgate.netacademie-sciences.fr Raman chemical imaging can successfully distinguish between the anhydrous and dihydrate forms within a sample. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~1652 | C=O stretching |
| ~1595 | C-N stretching |
| ~1499 | C-C stretching |
| ~1405 | Ring vibration |
| ~1122 | C-N vibration |
| ~999 | Ring vibration |
| ~885 | N-H bending |
| ~784 | N-H out of plane bending |
| ~627 | Ring breathing mode (intense) |
| ~562 | Skeletal ring deformation |
| ~472 | C-N-C ring vibration |
Diffraction Techniques
X-ray diffraction techniques are the gold standard for determining the crystal structure and phase of crystalline materials like this compound. They provide unambiguous information about the arrangement of atoms in the solid state.
Powder X-ray Diffraction (PXRD) for this compound Phase Identification
Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases. It provides a unique diffraction pattern, or fingerprint, for a specific crystalline solid. This compound can be readily distinguished from anhydrous uric acid using PXRD. nih.govnih.gov
The PXRD pattern of this compound (also known as the mineral tinnunculite) is distinct from that of the anhydrous form (uricite). researchgate.net High-temperature PXRD experiments have shown that the dihydrate phase is stable up to about 40 °C. researchgate.net Above this temperature, it rapidly loses its water molecules and converts directly to the anhydrous uric acid phase without forming any intermediate hydrates. researchgate.net This transformation can be monitored by observing the changes in the powder diffraction pattern over time or with increasing temperature. researchgate.netiucr.org
Single-Crystal X-ray Diffraction (SCXRD) for this compound Structural Analysis
For a complete and precise determination of the crystal structure, Single-Crystal X-ray Diffraction (SCXRD) is employed. This technique provides detailed information on unit cell dimensions, space group, and atomic positions within the crystal lattice.
Early studies using Weissenberg and rotation photographs identified this compound as crystallizing in the orthorhombic system. iucr.org The crystal structure is relatively unstable and can lose water upon drying. nih.goviucr.org SCXRD analysis has been crucial in determining the precise lattice parameters and confirming the structural arrangement. researchgate.netiucr.org The structure of this compound is closely related to its anhydrous counterpart, with layers of hydrogen-bonded uric acid molecules. researchgate.netacs.org The key difference is the presence of water molecules between these layers in the dihydrate form. acs.org Low-temperature SCXRD studies have revealed that the thermal behavior of the crystal is anisotropic, with the maximum thermal expansion occurring along the a-axis as a result of shifts in the hydrogen-bonded chains and relaxation of π-stacking forces. researchgate.net
| Crystallographic Parameter | Reported Value |
|---|---|
| Crystal System | Orthorhombic |
| Unit Cell Dimension (a) | 7.40 Å |
| Unit Cell Dimension (b) | 17.55 Å |
| Unit Cell Dimension (c) | 6.35 Å |
| Formula Units per Unit Cell (Z) | 4 |
| Calculated Density | 1.643 g/cm³ |
Microscopic and Imaging Techniques
Microscopic and imaging techniques are vital for characterizing the external morphology, or crystal habit, of this compound. The size, shape, and surface features of crystals can provide important clues about their formation conditions.
Scanning Electron Microscopy (SEM) for this compound Surface Morphology
Scanning Electron Microscopy (SEM) offers high-resolution imaging of the surface topography of this compound crystals. SEM images provide detailed three-dimensional information about the crystal's structure and a clear characterization of its morphology. nih.gov This technique is instrumental in examining the fine structure of urinary calculi, helping to identify the initial area of crystal development. nih.gov
SEM analysis can reveal intricate surface details, such as the presence of smaller crystal deposits on the surface of larger ones. For example, SEM combined with Energy Dispersive X-ray Spectroscopy (SEM-EDS) has been used to identify small deposits of sodium or potassium urate on the surface of uric acid stones, which may not be detectable by other methods like Fourier Transform Infrared (FTIR) spectroscopy due to their small quantity. nih.gov Furthermore, SEM can be used to observe changes in crystal morphology in the presence of certain substances, providing insights into crystallization inhibition. researchgate.net For instance, in the presence of theobromine, uric acid crystals have been observed to be thinner and longer. researchgate.net
Table 2: Insights from SEM Analysis of this compound
| Finding | Significance | Source(s) |
| 3D Structure | Provides detailed information on the three-dimensional shape of the crystals. | nih.gov |
| Surface Details | Reveals fine surface features and the presence of micro-components. | nih.gov |
| Initial Growth Sites | Helps in identifying the nucleation points of crystal formation. | nih.gov |
| Morphological Changes | Allows for the observation of altered crystal shapes due to inhibitors. | researchgate.net |
Atomic Force Microscopy (AFM) for this compound Surface Properties
Atomic Force Microscopy (AFM) is a powerful tool for investigating the surface properties and growth dynamics of uric acid crystals at the molecular level. nih.gov In situ AFM allows for the real-time observation of crystal growth on specific crystal faces, such as the (100) surface of uric acid single crystals. nih.gov These studies have revealed that growth often initiates at screw dislocation sites and proceeds with highly anisotropic rates that are dependent on the crystallographic direction. nih.gov
AFM can also measure the forces acting on the surfaces of uric acid crystals. acs.orgnih.gov Research has indicated that the dominant forces of attraction between crystals are likely van der Waals and electrostatic interactions, which are influenced by the surrounding solution. acs.orgnih.gov This information is critical for understanding the aggregation of uric acid crystals into larger structures like kidney stones.
Table 3: Key Findings from AFM Studies on Uric Acid Crystals
| Observation | Implication | Source(s) |
| Real-time Growth | Growth initiates at screw dislocations and is anisotropic. | nih.gov |
| Step Heights | Minimum step heights correspond to two molecular layers for b-steps and monolayer heights for c-steps. | nih.gov |
| Inter-crystal Forces | Van der Waals and electrostatic forces are the primary forces of attraction. | acs.orgnih.gov |
Thermal Analysis Techniques
Thermal analysis techniques are essential for studying the physical and chemical changes that occur in this compound upon heating.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.govwisc.edu DSC is employed to study the phase transitions of this compound, particularly its dehydration to anhydrous uric acid. acs.org The kinetics of this dehydration process have been analyzed using DSC, providing insights into the mechanism of this irreversible transformation. acs.org Studies have shown that the dehydration of UAD to anhydrous uric acid (UA) is a key phase transition that can be monitored and characterized by DSC. mdpi.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. umw.edu.pl TGA is a valuable tool for studying the dehydration of this compound, as it directly quantifies the loss of water molecules. acs.orgnih.gov The kinetics of the dehydration of UAD to UA have been investigated using TGA, in conjunction with other techniques, to understand the mechanism of this process. acs.orgmdpi.com The weight loss observed in TGA corresponds to the water content of the dihydrate crystal structure.
Table 4: Thermal Analysis Data for this compound
| Technique | Measurement | Finding | Source(s) |
| DSC | Heat Flow | Characterizes the phase transition from UAD to anhydrous uric acid. | acs.orgmdpi.com |
| TGA | Mass Change | Quantifies the loss of water molecules during dehydration. | acs.orgmdpi.comnih.gov |
Other Advanced Characterization Methods
In addition to the aforementioned techniques, powder X-ray diffraction (PXRD) is another crucial method for the characterization of this compound. PXRD is used to identify the crystalline phases present in a sample and to study phase transformations as a function of temperature. mdpi.com For instance, in situ PXRD has been used to monitor the transformation of UAD to the anhydrous UA phase upon heating, with significant changes observed at specific temperatures. mdpi.com The combination of these advanced analytical methodologies provides a comprehensive understanding of the physicochemical properties of this compound.
Precision Conductometric Methods for Reaction Rate Monitoring
Precision conductometry is a highly sensitive technique for monitoring the kinetics of crystallization and dissolution of ionic species in solution. This method is particularly well-suited for studying sparingly soluble electrolytes like uric acid, where changes in ion concentration during phase transitions can be accurately tracked by measuring the electrical conductivity of the solution.
The underlying principle of conductometric monitoring is the direct relationship between the concentration of ions in a solution and its ability to conduct electricity. During the crystallization of this compound from a supersaturated solution, urate and hydronium ions are removed from the solution to form the solid crystal lattice. This decrease in the concentration of charge carriers leads to a corresponding decrease in the solution's conductivity. Conversely, during the dissolution of this compound crystals in an undersaturated solution, the release of urate and hydronium ions into the solution increases its conductivity. By continuously measuring the conductivity, a real-time reaction profile can be generated, allowing for the determination of kinetic parameters such as reaction order, rate constants, and activation energies.
One of the significant advantages of this method is its high reproducibility, which is essential for studying the kinetics of crystal growth and dissolution. Research has demonstrated that a precision conductometric method can be effectively employed to follow the rates of formation and dissolution of uric acid crystals. nih.gov In such studies, the rate of mineralization has been shown to follow a second-order equation with respect to relative supersaturation, suggesting a surface-controlled crystal growth mechanism. nih.gov In contrast, the dissolution of uric acid seed crystals into undersaturated solutions appears to be a diffusion-controlled process, as evidenced by the rapid rate of dissolution. nih.gov
The activation energy for the dissolution of uric acid has been determined to be approximately 13.1 ± 2.6 kJ/mole, a value consistent with a process limited by bulk diffusion. nih.gov This conductometric approach has also been utilized to determine the solubility product and dissociation constant for uric acid over a range of temperatures. nih.gov
Table 1: Kinetic Parameters for Uric Acid Crystallization and Dissolution Determined by Conductometry
| Parameter | Value | Conditions |
|---|---|---|
| Mineralization Rate Equation | Second-order in relative supersaturation | Surface-controlled crystal growth |
| Dissolution Control | Diffusion-controlled | Rapid dissolution in undersaturated solutions |
This table presents kinetic data for uric acid, which is relevant to the study of its dihydrate form.
Dual-Energy Computed Tomography for this compound Differentiation
Dual-energy computed tomography (DECT) is a non-invasive imaging technique that has emerged as a highly accurate method for differentiating uric acid-containing urinary stones from non-uric acid stones. This technology utilizes the principle that different materials exhibit different X-ray attenuation properties at different energy levels. By acquiring CT images at two distinct X-ray energy spectra (typically 80 kVp and 140 kVp), DECT can provide information about the chemical composition of the materials being scanned.
The differentiation of uric acid from other types of urinary calculi, such as those composed of calcium oxalate (B1200264) or calcium phosphate (B84403), is possible due to the significant difference in their effective atomic numbers. Uric acid has a lower effective atomic number compared to calcium-containing compounds. This difference results in a distinct attenuation profile at the two energy levels, allowing for material decomposition analysis. Post-processing algorithms analyze the attenuation data from both scans to create material-specific images, effectively color-coding uric acid-containing components for clear visualization and differentiation.
Ex vivo studies have demonstrated the high accuracy of DECT in this application. In one study, dual-source DECT was used to examine 40 urinary stones of 16 different compositions. The results showed that the differences in attenuation values at 80 kVp and 140 kVp were significantly higher for non-uric acid-containing stones compared to those containing uric acid. nih.gov The software automatically and correctly classified 39 out of 40 stones, and even the single missed stone was correctly classified upon manual analysis, leading to 100% sensitivity and specificity for the detection of uric acid-containing stones in this ex vivo setting. nih.gov
The capabilities of DECT extend to in vivo applications, where it has been shown to reliably differentiate uric acid stones in patients. uobabylon.edu.iq This is of significant clinical importance as the management of uric acid stones often involves medical dissolution therapy, which is not effective for other stone types. The accurate identification of uric acid stones with DECT can, therefore, guide treatment decisions and potentially spare patients from unnecessary surgical procedures.
Table 2: Performance of Dual-Energy CT in Uric Acid Stone Detection (Ex Vivo)
| Performance Metric | Value |
|---|---|
| Sensitivity | 100% |
| Specificity | 100% |
| Positive Predictive Value (PPV) | 100% |
Data from an ex vivo study on 40 urinary stones. nih.gov
Biomineralization and Pathological Crystal Formation Mechanisms of Uric Acid Dihydrate
Uric Acid Dihydrate as a Biomineral: Tinnunculite
This compound occurs naturally as the mineral tinnunculite. wikipedia.orgmindat.org This biomineral is a rare component of urinary and other stones and is visually similar to uricite, the anhydrous form of uric acid. mindat.orgmineralogy.rocks Tinnunculite's name is derived from Falco tinnunculus, the scientific name for the common kestrel, as it was initially described as a product formed from the reaction of hot gases from burning coal dumps with the excrement of these birds. mindat.org However, it is also found in natural geological settings, such as within guano microdeposits on alkaline rocks. mdpi.com
Tinnunculite is chemically similar to other organic minerals like guanine and uricite. mindat.orgmineralogy.rocks Its formation in nature, often in association with bird excrement, provides a parallel to the physiological conditions that can lead to uric acid crystal formation in the human body. mdpi.com
| Property | Description |
|---|---|
| Chemical Formula | C₅H₄N₄O₃ · 2H₂O mindat.org |
| Crystal System | Monoclinic mindat.org |
| Color | Colorless, white, yellowish, reddish, or pale lilac mindat.org |
| Lustre | Vitreous mindat.org |
| Tenacity | Brittle mindat.org |
Role of this compound in Urolithiasis Pathogenesis
This compound is a key intermediate in the formation of uric acid-containing kidney stones, a condition known as urolithiasis.
The initial step in the formation of many uric acid stones involves the crystallization of the metastable this compound form from urine. mdpi.comresearchgate.net According to the Ostwald rule of stages, a metastable form of a crystal, which has higher solubility, will often crystallize first from a solution. mdpi.com In the context of urine, supersaturation with uric acid can lead to the initial precipitation of this compound. mdpi.comresearchgate.net This formation can occur repeatedly due to fluctuations in urine composition, such as changes in pH and uric acid concentration. mdpi.com
Once formed, the metastable this compound crystals can serve as a nucleus for the further growth of a kidney stone. mdpi.comresearchgate.net Over time, this compound is known to irreversibly dehydrate and convert into the more thermodynamically stable anhydrous uric acid (uricite). mdpi.comresearchgate.netecmjournal.org This transformation can occur within the calculus itself. mdpi.com Studies have shown that this conversion can happen in a dry atmosphere at temperatures as low as 40°C, and even at room temperature over a longer period. mdpi.comresearchgate.net This transition is a critical step in the maturation of many uric acid stones, which are often composed primarily of anhydrous uric acid. ecmjournal.orgresearchgate.net
The crystals of this compound, and subsequently anhydrous uric acid, can also play a role in the formation of other types of kidney stones through a process called heterogeneous nucleation. The surfaces of uric acid crystals can act as a template, promoting the crystallization of other stone-forming minerals, most notably calcium oxalate (B1200264). medscape.comresearchgate.net The molecular packing of this compound, with its hydrogen-bonded layers, is thought to facilitate this epitaxial growth of associated phases like anhydrous uric acid and whewellite (calcium oxalate monohydrate). researchgate.net
Several physicochemical factors in urine influence the formation of this compound stones. The most critical of these is a persistently low urinary pH (typically below 5.5). researchgate.netwikipedia.orgnih.gov In acidic urine, the more soluble urate ion is converted to the less soluble undissociated uric acid, leading to supersaturation and crystallization. wikipedia.orgnih.govnih.gov
Other significant factors include:
Hyperuricosuria: An excessive amount of uric acid in the urine, which can result from a diet high in purines, metabolic disorders, or increased cell turnover. researchgate.netwikipedia.orgnih.gov
Low Urine Volume: Dehydration concentrates the urine, increasing the saturation of uric acid and the likelihood of crystal formation. researchgate.net
A study comparing patients with uric acid stones containing a significant amount of this compound (≥20%) to those with predominantly anhydrous uric acid stones revealed some interesting differences. nih.gov
| Parameter | UAD (≥20%) Group | UAA (<20% UAD) Group |
|---|---|---|
| Mean BMI | 31.6 ± 7.5 | 29.9 ± 5.0 |
| Mean Number of Recurrences | 0.24 ± 0.44 | 1.10 ± 1.42 |
| Urine Volume (l/24 h) | 2.6 ± 0.8 | 2.3 ± 1.2 |
| Calcium Excretion (mmol/24 h) | 4.5 ± 2.2 | 3.2 ± 2.4 |
This study found that patients with a higher percentage of this compound in their stones had a lower recurrence rate, a higher urine volume, and higher urinary calcium excretion. nih.gov Contrary to previous beliefs, the study did not find that the urine of patients with dihydrate stones was more acidic. nih.gov
This compound in Gout Pathophysiology (Crystal Formation Mechanisms)
Gout is an inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints. medscape.comhealthline.comthe-rheumatologist.org The underlying cause of gout is hyperuricemia, a condition of elevated uric acid levels in the blood. medscape.comthelifesciencesmagazine.com When the concentration of uric acid exceeds its solubility limit (approximately 6.8 mg/dL), it can crystallize. medscape.comnih.gov
The crystals that form in the context of gout are typically monosodium urate monohydrate, not this compound. medscape.comnih.gov Under the physiological pH of synovial fluid (around 7.4), uric acid exists predominantly as the urate anion, which then combines with sodium to form MSU crystals. nih.govresearchgate.net Factors such as lower temperatures in peripheral joints and changes in urate concentration can trigger the precipitation of these crystals. medscape.com
While this compound is central to the pathogenesis of certain kidney stones, its direct role in the crystal formation mechanisms of gout is not established. The pathophysiology of gout is primarily driven by the formation and inflammatory response to monosodium urate monohydrate crystals. medscape.comthe-rheumatologist.orgthelifesciencesmagazine.com
Conversion Pathways from this compound to Monosodium Urate Monohydrate
This compound (UAD) is often considered a metastable precursor in the formation of more stable urate crystals. mdpi.com In biological systems, particularly under conditions of uric acid supersaturation, UAD can crystallize first. mdpi.com The primary pathway for its conversion to monosodium urate monohydrate (MSUM) involves a solution-mediated transformation. This process is heavily influenced by the local chemical environment, particularly pH.
The conversion process can be understood as a series of steps:
Dissolution of this compound : The initially formed UAD crystals dissolve back into the surrounding fluid. This process is dependent on the saturation level of the solution.
Dehydration : UAD can irreversibly dehydrate into anhydrous uric acid. This transition is a key step before the formation of the sodium salt. mdpi.com
Ionization and Nucleation of MSUM : In a physiological environment with a pH typically around 7.4, the dissolved uric acid exists predominantly as the mono-deprotonated urate anion. nih.govnih.gov In the presence of sufficient sodium ions, these urate anions combine with sodium to nucleate and form the more thermodynamically stable MSUM crystals. nih.govijcrt.org
This pathway highlights that UAD acts as a transient intermediate. Its formation can lower the immediate supersaturation of uric acid, but its inherent instability in certain physiological conditions leads to its dissolution and subsequent recrystallization into the pathologically significant MSUM. mdpi.com
Factors Influencing Monosodium Urate Monohydrate Crystallization from Uric Acid Precursors
The crystallization of MSUM from uric acid precursors, including the dihydrate form, is not solely dependent on urate concentration. It is a multifactorial process governed by a combination of physical and chemical factors that modulate urate solubility and crystal nucleation.
Temperature and pH are critical environmental factors that significantly impact urate solubility and the propensity for MSUM crystallization.
Temperature : Lower temperatures decrease the solubility of monosodium urate. nih.gov In vitro studies have demonstrated that even a modest decrease from 37°C to 35°C is enough to significantly lower the solubility point of urate. nih.gov This phenomenon is often cited to explain the predilection for gouty arthritis to manifest in cooler, peripheral joints, such as the first metatarsophalangeal joint. nih.gov
pH : The pH of the biological medium plays a crucial role in determining which urate species is predominant and, consequently, urate solubility. Uric acid is a weak acid, and at a physiological pH of 7.4, it primarily exists as the more soluble urate ion. nih.gov However, research indicates that urate solubility is minimal in a pH range of 7 to 9. nih.gov An acidic environment has also been shown to promote MSUM nucleation, a process that appears independent of the solubility level. nih.gov The switch from the fully protonated uric acid to the mono-protonated urate form occurs around a pKa of 5.57, with the mono-protonated ion being the species incorporated into MSUM crystals at physiological pH. nih.govne-urology.com
| Factor | Effect on MSUM Crystallization | Mechanism of Action |
| Lower Temperature | Promotes crystallization | Decreases the solubility of monosodium urate. nih.gov |
| pH (Physiological) | Influences species and solubility | Minimal urate solubility is observed between pH 7-9. nih.gov Acidic pH can also promote nucleation. nih.gov |
The presence and concentration of cations, particularly sodium (Na⁺), are fundamental to the formation of MSUM crystals.
Under physiological conditions, uric acid circulates as the deprotonated urate anion. nih.gov The formation of MSUM is a direct consequence of the interaction between these urate anions and sodium ions. nih.govijcrt.org In vitro experiments have conclusively shown that increasing the concentration of sodium ions in a supersaturated urate solution leads to a dose-dependent increase in the number of MSUM crystals formed. nih.gov Conversely, a higher concentration of sodium ions is required for spontaneous nucleation to occur when the urate concentration is lower. nih.gov This demonstrates the critical role of sodium ion availability in driving the nucleation phase of MSUM crystallization.
Genetic Factors Influencing this compound Related Crystal Formation
Genetic Variants and their Association with Uric Acid Crystal Formation
Genome-wide association studies (GWAS) have identified numerous genetic loci associated with serum urate concentrations and the risk of gout, a condition characterized by the deposition of monosodium urate crystals. musculoskeletalkey.comnih.gov These genetic variants indirectly influence the potential for this compound crystallization by affecting the degree of uric acid supersaturation.
Key genes implicated in the regulation of serum uric acid levels include:
SLC2A9 (GLUT9): This gene encodes a crucial urate transporter protein. Variants in SLC2A9 have the most significant impact on serum urate levels. nih.gov
ABCG2: This gene is another important urate transporter. Certain polymorphisms in ABCG2 are strongly associated with an increased risk of hyperuricemia and gout. nih.gov
SLC22A12 (URAT1): This gene encodes a transporter involved in the reabsorption of urate in the kidneys. nih.gov
PDZK1: This gene encodes a protein that interacts with several urate transporters, influencing their function. nih.gov
The table below summarizes some of the key genes and their functions related to uric acid levels.
| Gene | Encoded Protein/Function | Association with Uric Acid |
| SLC2A9 | Glucose transporter 9 (GLUT9), a major urate transporter | Variants are the most significant genetic determinants of serum urate levels. nih.gov |
| ABCG2 | ATP-binding cassette subfamily G member 2, a urate transporter | Functional polymorphisms are associated with higher gout susceptibility and disease severity. nih.gov |
| SLC22A12 | Urate transporter 1 (URAT1) | Variants are associated with serum uric acid concentrations and gout. nih.gov |
| PDZK1 | Scaffolding protein interacting with urate transporters | Variants have a significant impact on serum uric acid levels. nih.gov |
Polymorphisms of Uric Acid Transporters and their Indirect Influence on Crystal Formation
Polymorphisms, or variations, in the genes that code for uric acid transporters are a major factor in an individual's predisposition to hyperuricemia. These transporters, located primarily in the kidneys and gut, are responsible for regulating the excretion and reabsorption of uric acid.
Functional polymorphisms in these transporter genes can lead to either increased reabsorption or decreased secretion of uric acid, both of which result in higher serum urate levels. For example, certain single nucleotide polymorphisms (SNPs) in the ABCG2 gene are correlated with decreased protein expression, leading to reduced urate excretion. nih.gov Similarly, variations in SLC2A9 and SLC22A12 can alter the efficiency of urate transport in the renal tubules. nih.gov
This genetically determined inefficiency in uric acid excretion creates a state of chronic hyperuricemia, which is the necessary precondition for the crystallization of any form of uric acid, including this compound, when other physicochemical conditions, such as low urine pH, are met. nih.gov
Gene-Environment Interactions in this compound Pathological Crystallization
The development of pathological this compound crystallization is not solely determined by genetics. It is the interplay between an individual's genetic predisposition and various environmental factors that ultimately dictates the risk.
Dietary intake is a significant environmental factor. The consumption of purine-rich foods, such as red meat and seafood, and beverages high in fructose can lead to increased uric acid production. geneticlifehacks.comnih.gov In individuals with genetic variants that impair uric acid excretion, this dietary-induced increase in uric acid load can exacerbate hyperuricemia and significantly elevate the risk of crystal formation. nih.gov
The following table illustrates how genetic and environmental factors can interact to influence uric acid levels and crystallization risk.
| Genetic Factor | Environmental Factor | Combined Effect on Uric Acid Crystallization |
| Polymorphisms in urate transporter genes (e.g., SLC2A9, ABCG2) leading to reduced uric acid excretion. | High intake of purine-rich foods (e.g., red meat, seafood). | Increased serum uric acid levels, leading to a higher risk of supersaturation and crystal formation. geneticlifehacks.comnih.gov |
| Genetic predisposition to hyperuricemia. | High consumption of fructose-sweetened beverages. | Fructose metabolism can increase uric acid production, further elevating the risk of crystallization in susceptible individuals. nih.gov |
| Genetic variants affecting kidney function. | Dehydration (low fluid intake). | Reduced urine volume concentrates uric acid, promoting crystallization, especially in individuals with impaired excretion. |
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for distinguishing uric acid dihydrate (UAD) from anhydrous uric acid (UAA) in urinary stones?
- Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) is the gold standard due to its ability to differentiate UAD (characteristic peaks at 1,200–900 cm⁻¹ and 780 cm⁻¹) from UAA (sharp peaks at 1,690 and 1,160 cm⁻¹) . X-ray diffraction (XD) provides crystallographic confirmation but is less accessible. Chemical analysis (CA) alone is insufficient, as it fails to distinguish hydrate forms and has error rates >90% for UAD . Cross-validation with polarized light microscopy improves accuracy in mixed-composition stones .
Q. How do urinary pH levels influence the formation of this compound?
- Methodological Answer : UAD precipitates in highly acidic urine (pH <5.5), whereas UAA forms in slightly higher pH environments. To study this, researchers should design in vitro crystallization experiments using synthetic urine buffers at varying pH (3.0–6.0) and monitor phase transitions via FT-IR or Raman spectroscopy . Longitudinal clinical studies correlating 24-hour urine pH measurements with stone composition (via FT-IR) are also critical .
Q. What protocols mitigate errors in this compound identification during urinary stone analysis?
- Methodological Answer : Laboratories should adopt standardized FT-IR protocols with reference libraries validated for UAD. Blinded re-analysis by multiple technicians reduces interobserver variability . For ambiguous cases, supplementary techniques like thermogravimetric analysis (TGA) or scanning electron microscopy-energy dispersive spectroscopy (SEM-EDS) can confirm hydrate forms . Participation in external quality assessments (e.g., multicenter studies requiring ≥75% accuracy) is recommended .
Advanced Research Questions
Q. How does the presence of this compound inform pathophysiological mechanisms in nephrolithiasis?
- Methodological Answer : UAD is associated with chronic hyperuricosuria and acidic urine, often linked to metabolic syndromes (e.g., diabetes, obesity). Researchers should integrate metabolic profiling (serum/urine uric acid, pH, ammonium) with stone composition data. Multivariate regression models can identify risk factors, while in situ micro-CT imaging of stone cores reveals layering patterns indicative of episodic pH shifts .
Q. What experimental designs are optimal for studying co-occurrence of this compound with other minerals (e.g., calcium oxalate)?
- Methodological Answer : Sequential extraction protocols combined with FT-IR mapping (e.g., using LIIR systems) allow layer-by-layer mineral identification in mixed stones . In vitro co-crystallization assays under controlled uric acid/calcium oxalate supersaturation ratios can model interaction dynamics. Synchrotron-based X-ray fluorescence (SXRF) provides elemental distribution maps to study nucleation sites .
Q. How can researchers analyze regional or demographic trends in this compound prevalence?
- Methodological Answer : Large-scale epidemiological studies require centralized stone composition databases (e.g., using FT-IR data from ≥10,000 samples) stratified by age, sex, BMI, and geography. Machine learning algorithms (e.g., random forest) can identify predictors of UAD prevalence, while spatial statistics (e.g., Moran’s I) detect clustering patterns .
Q. What computational models predict this compound crystallization kinetics?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields parameterized for uric acid-water interactions (e.g., AMBER) model nucleation pathways. Experimental validation via stopped-flow spectrophotometry measures crystallization rates under varying ionic strength and pH. Density functional theory (DFT) calculations predict thermodynamic stability of UAD vs. UAA .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
